

2,6-Difluoro-4-iodopyridine CAS number and structure

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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodopyridine

Cat. No.: B3025417

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An In-Depth Technical Guide to **2,6-Difluoro-4-iodopyridine** (CAS: 685517-71-9) for Advanced Chemical Synthesis

Introduction

2,6-Difluoro-4-iodopyridine is a specialized heterocyclic aromatic compound that has emerged as a critical building block in modern organic synthesis. Its unique trifunctional nature—a pyridine core, electron-withdrawing fluorine atoms, and a reactive carbon-iodine bond—makes it an invaluable precursor for developing complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1] The fluorine atoms at the 2 and 6 positions significantly modulate the electronic properties of the pyridine ring, enhancing its stability and influencing its reactivity, while the iodine atom at the 4-position serves as a versatile handle for a wide array of synthetic transformations.^[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **2,6-Difluoro-4-iodopyridine**, covering its chemical identity, synthesis, and applications, grounded in established scientific principles and methodologies.

Chemical Structure:

- IUPAC Name: **2,6-difluoro-4-iodopyridine**^[2]
- CAS Number: 685517-71-9^{[1][3][4][5]}

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- Structure:

Part 1: Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The identity and purity of **2,6-Difluoro-4-iodopyridine** are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The key properties of **2,6-Difluoro-4-iodopyridine** are summarized below. These data are essential for reaction planning, safety assessment, and regulatory compliance.

Property	Value	Source(s)
CAS Number	685517-71-9	[3][5]
Molecular Formula	C ₅ H ₂ F ₂ IN	[3][5]
Molecular Weight	240.98 g/mol	[2][3][5]
Physical Form	Colorless or white to yellow to brown solid or liquid	
Melting Point	78-80 °C	[6][7]
Purity	Typically ≥97% or ≥98%	[3]
SMILES	<chem>IC1=CC(F)=NC(F)=C1</chem>	[3][8]
InChI Key	AXPNCSVJCFXRBC-UHFFFAOYSA-N	[2]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C	
Topological Polar Surface Area (TPSA)	12.89 Å ²	[3]
logP	1.9644	[3]

Spectroscopic Data for Structural Verification

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following data are characteristic of **2,6-Difluoro-4-iodopyridine**.[\[6\]\[7\]](#)

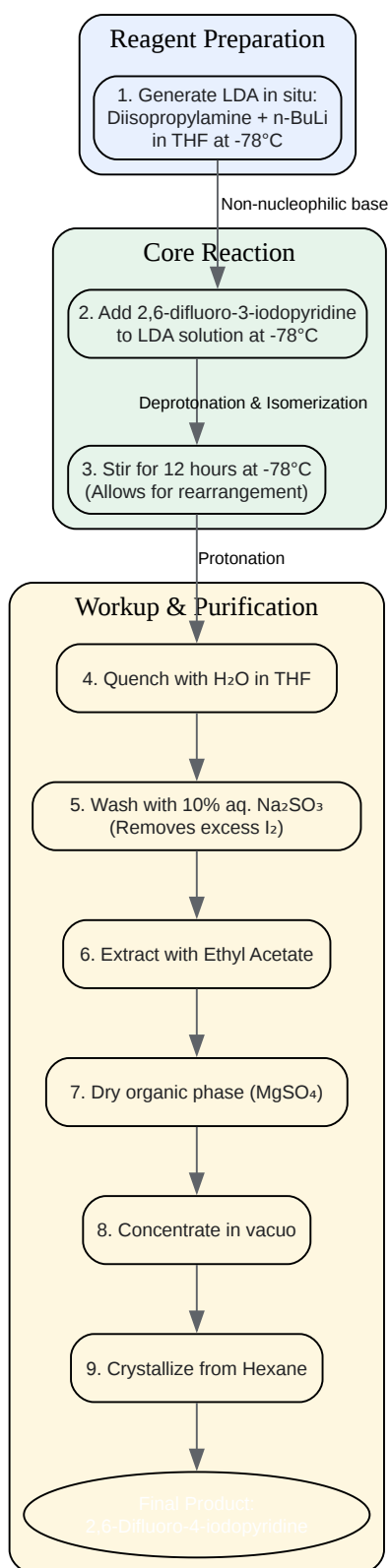
- ¹H NMR (400 MHz, CDCl₃): δ 7.22 (t, 2H, J=1.2 Hz)
 - Expert Insight: The single triplet signal corresponds to the two equivalent protons at the C3 and C5 positions of the pyridine ring. The small coupling constant (J=1.2 Hz) is indicative of a ⁴J (meta) coupling to the adjacent fluorine atoms.
- ¹³C NMR (100 MHz, CDCl₃): δ 161.1 (dd, J=250, 16 Hz, 2C), 115.6 (dd, J=24, 10 Hz, 2C), 110.3

- Expert Insight: The large coupling constant ($J=250$ Hz) for the signal at 161.1 ppm is characteristic of a direct 1J C-F coupling, confirming the attachment of fluorine to these carbons (C2 and C6). The signal at 110.3 ppm corresponds to the iodine-bearing carbon (C4).
- ^{19}F NMR (376 MHz, CDCl_3): δ -68.1
 - Expert Insight: This singlet in the ^{19}F spectrum confirms the chemical equivalence of the two fluorine atoms.
- GC-MS (m/z): Calculated for $\text{C}_5\text{H}_2\text{F}_2\text{IN}$ [M^+]: 241, Found: 241
 - Expert Insight: The mass spectrum confirms the molecular weight of the compound, providing definitive evidence of its elemental composition.

Part 2: Synthesis Protocol and Mechanistic Rationale

2,6-Difluoro-4-iodopyridine can be synthesized via a directed ortho-metalation pathway. The following protocol is adapted from established procedures.^{[6][7]} This self-validating workflow includes in-process controls and a logical reaction design to ensure a high yield of the target compound.

Experimental Protocol: Synthesis from 2,6-Difluoro-3-iodopyridine



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Caption: Workflow for the synthesis of **2,6-Difluoro-4-iodopyridine**.

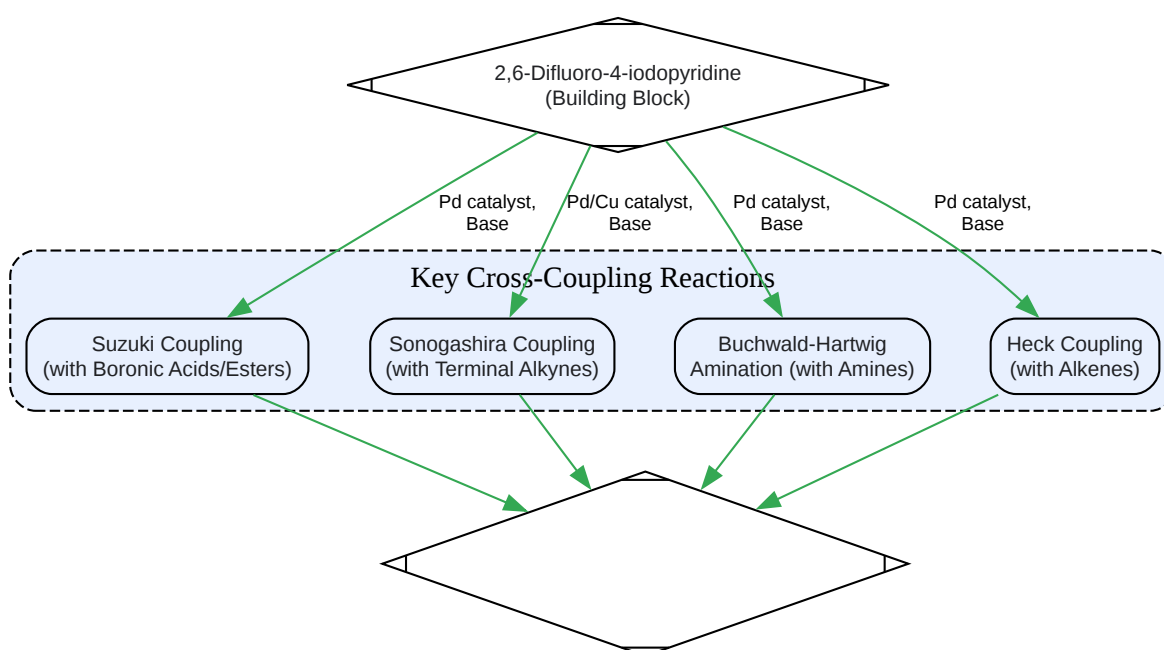
Step-by-Step Methodology:

- **LDA Generation:** In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.66 mL of a 2.5 M solution in hexane, 4.15 mmol) dropwise. Allow the resulting solution to stir for 25 minutes at -78°C to ensure complete formation of lithium diisopropylamide (LDA).
 - **Causality:** LDA is used as a strong, non-nucleophilic base. The low temperature of -78°C is critical to maintain the stability of the base and the subsequent organolithium intermediates.
- **Reaction:** Add a solution of 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL) dropwise to the LDA solution via cannula.
- **Incubation:** Maintain the reaction mixture at -78°C and stir for 12 hours.
 - **Causality:** The extended reaction time at low temperature allows for the deprotonation at the 4-position and subsequent rearrangement to the more thermodynamically stable 4-iodo isomer.
- **Quenching:** Add a solution of water (0.2 mL, 11 mmol) in THF (2 mL) to the reaction mixture. Allow the mixture to slowly warm to room temperature over 1 hour.
 - **Causality:** The quench protonates any remaining anionic species, terminating the reaction.
- **Workup:** Wash the mixture with a 10% aqueous solution of sodium thiosulfate (Na₂SO₃, 5 mL) to remove any unreacted iodine. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- **Crystallization:** Purify the crude product by crystallization from hexane to yield **2,6-difluoro-4-iodopyridine** as colorless crystals (Typical yield: ~74%).^{[6][7]}

Part 3: Applications in Advanced Synthesis

The true value of **2,6-Difluoro-4-iodopyridine** lies in its utility as a versatile synthetic intermediate. Its structure is primed for sequential, regioselective functionalization. It is widely used in the synthesis of novel compounds for scientific research, including fluorescent dyes and potential pharmaceutical agents.^{[7][9]}

The C-I bond is particularly amenable to a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.



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Caption: Synthetic utility of **2,6-Difluoro-4-iodopyridine** in cross-coupling.

This versatility allows for the strategic introduction of aryl, alkyl, alkynyl, and amino groups at the 4-position, making it a cornerstone reagent for building molecular libraries for drug discovery and developing novel materials.

Part 4: Safety and Handling

Adherence to safety protocols is non-negotiable. **2,6-Difluoro-4-iodopyridine** should be handled by trained personnel in a well-ventilated chemical fume hood.

GHS Hazard Information

Category	Code	Description
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed
H315	Causes skin irritation	
H319	Causes serious eye irritation	
H335	May cause respiratory irritation	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	

Data sourced from Sigma-Aldrich.

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store the compound in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[3]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,6-Difluoro-4-iodopyridine is a high-value, versatile chemical reagent with a well-defined physicochemical and spectroscopic profile. Its strategic importance stems from the unique interplay of its structural features, which enables its use in sophisticated synthetic pathways, particularly those involving metal-catalyzed cross-coupling reactions. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the creation of novel and functional molecules for pharmaceutical, agrochemical, and materials science applications.

References

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